REACTION_CXSMILES
|
CC1(CO)C[O:4]C1.C(Br)[C:9]1[CH:14]=CC=CC=1.C[C:17]([CH3:20])([O-:19])C.[K+].[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1.C(OC(=O)C)C>[OH:28][C:22]1[CH:27]=[CH:26][C:25]([CH:14]([CH3:9])[CH2:20][C:17]([OH:4])=[O:19])=[CH:24][CH:23]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC1(COC1)CO
|
Name
|
|
Quantity
|
0.165 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with HCl (0.2N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with 10% Pd/C (0.05 g) under hydrogen atmosphere (balloon) for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with TFA (1 mL) in methanol (5 mL) for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in pyridine (1 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and HCl (0.2N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.085 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |